(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine is a nitrogen-containing organic compound characterized by the presence of a cyclopropyl group linked to a methanamine moiety, which is further substituted with a 5-bromofuran-2-yl group. This compound exhibits a unique structural configuration that combines the properties of both furan and cyclopropane, suggesting potential applications in various scientific fields.
This compound falls under the category of organic amines and heterocyclic compounds due to the presence of the furan ring and the nitrogen atom in its structure. The furan ring is a five-membered aromatic heterocycle containing oxygen, while the cyclopropyl group adds to its reactivity and potential biological activity.
The synthesis of (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine can be approached through several methodologies:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Common solvents include dimethylformamide (DMF) or dichloromethane (DCM), and reactions may require basic conditions to facilitate coupling.
The molecular formula for (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine is . The structure features:
The molecular weight of this compound is approximately 200.08 g/mol. The presence of bromine significantly influences its physical properties, including solubility and reactivity.
(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine can participate in various chemical reactions due to its functional groups:
These reactions often require careful control of conditions to prevent side reactions and ensure high yields of desired products.
The mechanism of action for (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine involves its interaction with biological targets such as enzymes or receptors:
Studies on similar compounds suggest that modifications in the furan or cyclopropyl moieties can lead to significant changes in biological activity, highlighting the importance of structural nuances in pharmacological effects.
The physical properties of (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine include:
Due to its unique structure and potential biological activity, (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine has several applications:
(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine represents a structurally unique scaffold in modern medicinal chemistry, combining a brominated furan heterocycle with a strained cyclopropane ring bearing an aminomethyl substituent. Its molecular architecture positions it at the intersection of several pharmacophoric elements known to confer significant bioactivity. Designated by the systematic IUPAC name (2-(5-bromofuran-2-yl)cyclopropyl)methanamine and assigned CAS Registry Number 1408131-19-0, this compound features the molecular formula C₈H₁₀BrNO and a molecular weight of 216.08 g/mol [1]. Its structural complexity arises from the fusion of two highly constrained ring systems – the planar, aromatic bromofuran and the non-planar, highly strained cyclopropane – creating a three-dimensional configuration with significant implications for biomolecular recognition. The presence of both hydrogen bond acceptor (furan oxygen, bromine) and donor (primary amine) functionalities, coupled with the electron-rich furan and electron-deficient cyclopropane, creates a versatile platform for chemical derivatization. This compound is commercially available as a research chemical, though current supply limitations highlight its status as a specialized building block requiring synthetic expertise for broader application [1].
(2-(5-Bromofuran-2-yl)cyclopropyl)methanamine belongs to a distinct structural class within heterocyclic chemistry, defined by its fused bicyclic system featuring both carbocyclic and heterocyclic components. The systematic naming follows IUPAC guidelines:
Table 1: Structural Descriptors and Chemical Identifiers
Category | Descriptor |
---|---|
Systematic Name | (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine |
CAS Registry Number | 1408131-19-0 |
Molecular Formula | C₈H₁₀BrNO |
Molecular Weight | 216.08 g/mol |
SMILES Notation | NCC1C(C2=CC=C(Br)O2)C1 |
Core Heterocycle | 2,5-Disubstituted bromofuran |
The SMILES representation NCC1C(C2=CC=C(Br)O2)C1 precisely encodes the molecular connectivity, confirming the cyclopropane ring's 1,2-disubstitution pattern with furan attachment at C2 and aminomethyl at C1 [1]. This connectivity creates a stereochemically complex molecule where the cyclopropane ring induces significant three-dimensionality to the otherwise planar furan system. The bromine atom at furan C5 serves as both a stereoelectronic modulator and a synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions. Computational analysis reveals that the cyclopropane ring forces the furan and aminomethyl groups into perpendicular orientations, creating a distinctive topographical profile rarely observed in simpler heterocyclic systems. This spatial arrangement significantly impacts its potential for target engagement, as the molecule presents recognition elements in multiple vectors.
Table 2: Calculated Physicochemical Properties
Property | Value | Implication |
---|---|---|
XLogP | ~1.8 (Estimated) | Moderate lipophilicity |
Hydrogen Bond Donors | 1 (Primary amine) | Capacity for cationic interactions |
Hydrogen Bond Acceptors | 3 (O, N, Br) | Multivalent recognition potential |
Rotatable Bonds | 2 | Conformational flexibility |
Polar Surface Area | ~35 Ų (Estimated) | Moderate membrane permeability |
This compound represents a strategic fusion of two privileged medicinal chemistry motifs: the cyclopropylmethanamine unit and the 5-bromofuran heterocycle. The cyclopropylmethanamine group serves as a versatile bioisostere for phenethylamine and other flexible amine functionalities, offering conformational restraint that can enhance target selectivity and metabolic stability. The constrained geometry of the cyclopropane ring reduces the entropic penalty upon binding to biological targets, while the amine group provides a site for salt formation (improving solubility) and molecular interactions via hydrogen bonding or electrostatic contacts [3].
The 5-bromofuran moiety contributes several pharmacological advantages:
The most significant therapeutic precedent comes from tuberculosis research targeting polyketide synthase 13 (Pks13), where structurally related compounds featuring brominated heterocycles coupled with basic amines demonstrated potent antimycobacterial activity. Specifically, benzofuran derivatives with cyclopropylamine elements exhibited impressive efficacy against Mycobacterium tuberculosis by inhibiting the thioesterase domain of Pks13, an essential enzyme for mycolic acid biosynthesis [3]. Although earlier benzofuran-based Pks13 inhibitors faced development termination due to hERG potassium channel inhibition (a cardiotoxicity risk associated with lipophilic basic amines), the structural distinction of (2-(5-bromofuran-2-yl)cyclopropyl)methanamine offers potential for mitigating this liability. Its cyclopropane constraint may reduce the conformational flexibility associated with promiscuous ion channel interactions, while the bromofuran moiety could engage in more specific binding interactions compared to the benzofuran system [3].
The incorporation of cyclopropylmethanamine units into bioactive molecules represents an enduring strategy in medicinal chemistry, with applications spanning neurological, infectious, and oncological therapeutics. The historical development of this pharmacophore reveals several key phases:
Early Neurological Agents (1950s-1970s): Cyclopropylamine derivatives gained initial prominence as monoamine oxidase inhibitors (MAOIs). Although not direct analogs, compounds like tranylcypromine (trans-2-phenylcyclopropan-1-amine) established the value of strained ring systems for interacting with enzyme active sites. The cyclopropane ring's high bond angle strain (~115°) creates unique electronic properties that facilitate interactions with flavin cofactors in MAO.
Antiviral and Antibiotic Applications (1980s-2000s): The discovery that cyclopropylamine derivatives could inhibit HIV protease revolutionized AIDS treatment. While not identical in structure, these compounds established the pharmacokinetic advantages of cyclopropyl-containing drugs, including enhanced metabolic stability and blood-brain barrier penetration. Simultaneously, cyclopropyl groups became incorporated into antibiotics like ciprofloxacin, where they improved DNA gyrase binding affinity.
Modern Targeted Therapies (2010-Present): Contemporary drug design exploits cyclopropylmethanamine as a conformationally restricted amine in kinase inhibitors, GPCR modulators, and epigenetic regulators. The specific combination with brominated heterocycles gained prominence following the discovery that furan and benzofuran derivatives bearing basic amines exhibit potent activity against tuberculosis targets like Pks13. The structural evolution from simple (5-bromofuran-2-yl)methanamine hydrochloride (a commercially available building block) to more complex systems like (2-(5-bromofuran-2-yl)cyclopropyl)methanamine reflects medicinal chemists' efforts to enhance target specificity while minimizing off-target effects [4] .
Table 3: Evolution of Cyclopropylmethanamine-Containing Pharmacophores
Era | Representative Structures | Therapeutic Application |
---|---|---|
1960s | Tranylcypromine | Depression (MAO inhibitor) |
1990s | HIV Protease Inhibitors (e.g., Mozenavir) | Antiretroviral therapy |
Early 2000s | Fluoroquinolones (e.g., Ciprofloxacin) | Broad-spectrum antibiotics |
2010s | TAM16 (benzofuran-cyclopropylamine hybrid) | Antitubercular (Pks13 inhibitor) |
Contemporary | (2-(5-Bromofuran-2-yl)cyclopropyl)methanamine | Targeted antimycobacterial agents |
The current compound represents a strategic refinement of earlier leads, addressing recognized limitations like hERG inhibition through structural rigidity and electronic modulation. Its development exemplifies modern fragment-based drug design principles, where known pharmacophores (bromofuran, cyclopropylamine) are strategically combined to create novel chemical entities with improved target selectivity profiles [3]. The commercial availability of simpler precursors like (5-bromofuran-2-yl)methanamine hydrochloride (CAS 1803600-05-6) facilitates synthetic access to this advanced hybrid structure, enabling exploration of its therapeutic potential beyond tuberculosis, including possible applications in oncology and inflammatory diseases where brominated heterocycles and strained ring systems show increasing relevance [4] .
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: